molecular formula C13H11ClO3S B2960059 (5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone CAS No. 1094461-72-9

(5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone

Cat. No. B2960059
CAS RN: 1094461-72-9
M. Wt: 282.74
InChI Key: HBONLXJPGIRCJT-UHFFFAOYSA-N
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Description

The compound “(5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone” is likely a complex organic molecule. It appears to contain a chlorothiophene group, which is a sulfur-containing ring structure, and a dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) groups attached .

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary applications of (5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone is in the synthesis and structural characterization of novel compounds. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry, highlighting the structural optimization and interpretation of theoretical vibrational spectra through density functional theory (DFT) calculations. This research aids in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Antioxidant Properties

Another significant application is in the exploration of antioxidant properties. Balaydın et al. (2010) investigated the synthesis and antioxidant properties of diphenylmethane derivatives, including a natural product, through various in vitro assays. This study demonstrated the effective antioxidant power of synthesized bromophenols, comparing their activities with synthetic standard antioxidant compounds (Balaydın et al., 2010).

Molecular Docking Studies

Molecular docking studies represent another application area, helping to predict the interaction of (5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone with biological targets. Shahana and Yardily's research included molecular docking studies using Hex 8.0, providing insights into the compound's potential antibacterial activity (Shahana & Yardily, 2020).

Chemical Reactivity and Stability Analysis

The study of chemical reactivity and stability through computational chemistry methods, such as DFT calculations, is another crucial application. These studies assess the thermodynamic stability in the ground state and reactivity in the excited state, explaining through the HOMO-LUMO energy gap and providing insights into structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).

Future Directions

The future directions for this compound would depend on its specific applications. Thiophene derivatives are of interest in medicinal chemistry due to their potential biological activity .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-16-8-4-3-5-9(17-2)12(8)13(15)10-6-7-11(14)18-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBONLXJPGIRCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone

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